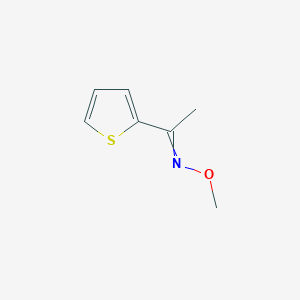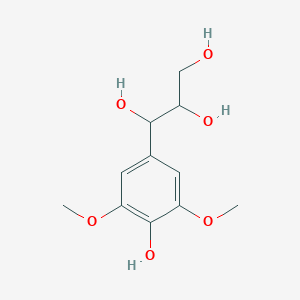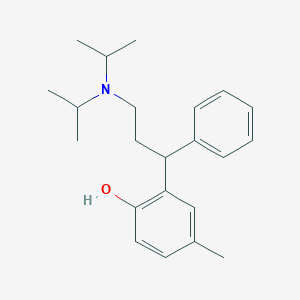![molecular formula C18H32NO3P B055105 4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline CAS No. 114767-15-6](/img/structure/B55105.png)
4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ginsenoside-F2 is a rare ginsenoside derived from the root of Panax ginseng, a traditional Chinese medicinal plant. Ginsenosides are the primary active components of ginseng, known for their wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties . Ginsenoside-F2, in particular, has gained attention due to its enhanced bioavailability and potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside-F2 can be synthesized through the enzymatic hydrolysis of major ginsenosides such as ginsenoside-Rb1. This process involves the use of specific glycosidases, such as β-glucosidase, which selectively hydrolyze the glycosidic bonds . The reaction conditions typically include an aqueous medium at a controlled temperature and pH to optimize enzyme activity.
Industrial Production Methods: Industrial production of ginsenoside-F2 often employs microbial biotransformation. Microorganisms such as Lactobacillus lactis, engineered to express β-glucosidase, can convert ginsenoside-Rb1 to ginsenoside-F2 during fermentation processes . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ginsenoside-F2 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can modify its structure and enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize ginsenoside-F2.
Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Hydrolysis: Enzymatic hydrolysis using glycosidases is a common method to produce ginsenoside-F2 from its precursors.
Major Products: The primary product of these reactions is ginsenoside-F2 itself, which can further undergo modifications to produce other rare ginsenosides with distinct biological activities .
Scientific Research Applications
Ginsenoside-F2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationship of ginsenosides.
Mechanism of Action
Ginsenoside-F2 exerts its effects through multiple molecular targets and pathways:
Oxidative Stress: It enhances the activity of antioxidant enzymes and promotes fatty acid β-oxidation, thereby reducing oxidative stress.
Signaling Pathways: Ginsenoside-F2 modulates various signaling pathways, including PPARα, Nrf2, and AMPK/SIRT1, which are involved in lipid metabolism and cellular stress responses.
Immune Modulation: It has immunomodulatory effects, enhancing the immune response and inhibiting the activation of stromal cells in the tumor microenvironment.
Comparison with Similar Compounds
Ginsenoside-F2 is unique among ginsenosides due to its enhanced bioavailability and potent biological activities. Similar compounds include:
Ginsenoside-Rb1: A major ginsenoside that serves as a precursor to ginsenoside-F2.
Ginsenoside-Rh2: Known for its anti-cancer properties but with different molecular targets.
Ginsenoside-Rg3: Exhibits anti-inflammatory and anti-cancer activities but differs in its glycosylation pattern.
Ginsenoside-F2 stands out due to its specific molecular modifications and the resulting enhanced biological effects, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
114767-15-6 |
|---|---|
Molecular Formula |
C18H32NO3P |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline |
InChI |
InChI=1S/C18H32NO3P/c1-13(17(3,4)5)21-23(20,22-14(2)18(6,7)8)16-11-9-15(19)10-12-16/h9-14H,19H2,1-8H3 |
InChI Key |
JYWMAJMLMKHXQU-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)C)OP(=O)(C1=CC=C(C=C1)N)OC(C)C(C)(C)C |
Canonical SMILES |
CC(C(C)(C)C)OP(=O)(C1=CC=C(C=C1)N)OC(C)C(C)(C)C |
Synonyms |
4-aminophenylphosphonic acid methyl-1,2,2-trimethylpropyl diester MATP-1,2,2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


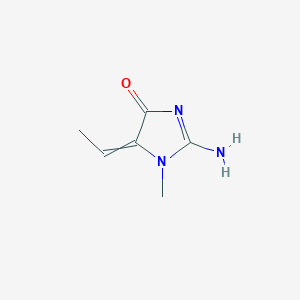
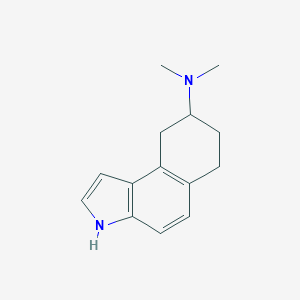
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-1,2,4-oxadiazol-3-amine](/img/structure/B55027.png)
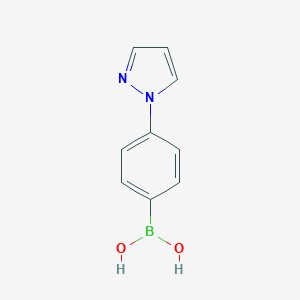
![2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B55031.png)
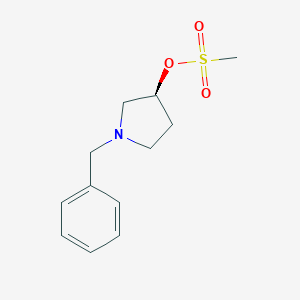

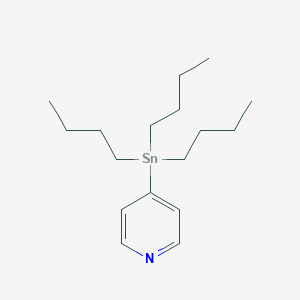
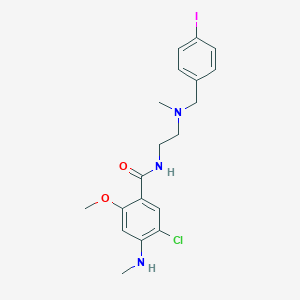
![[bis(diethylamino)phosphoryl-methylamino]methanol](/img/structure/B55043.png)

